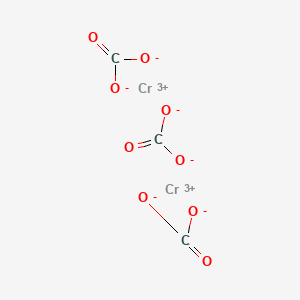
Dichromium tricarbonate
Cat. No. B8686710
M. Wt: 284.02 g/mol
InChI Key: XHFVDZNDZCNTLT-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
Patent
US08580221B2
Procedure details


500 g of a 10% aqueous solution of sodium carbonate and 86.4 g of a 35% aqueous solution of chromium chloride (manufactured by Nippon Chemical Industrial Co., Ltd.) were each placed in a container and prepared. Next, the aqueous solution of sodium carbonate and the aqueous solution of chromium chloride were adjusted to a reaction temperature of 20° C. Unlike Example 1, the aqueous solution of sodium carbonate was added to the aqueous solution of chromium chloride at a speed of 10 g/min, while the aqueous solution of chromium chloride was stirred. The produced precipitate was filtered and washed with water to obtain a chromium (III) carbonate cake. This chromium (III) carbonate cake was dried in a vacuum at 40° C. for 48 hours to obtain a blue-green chromium (III) carbonate powder. Measurement as in Example 1 was performed for this chromium (III) carbonate. The results are shown in the following Table 3. However, the solubility was measured only immediately after the production.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three







Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Na+].[Na+].[Cl-].[Cr+3:8].[Cl-].[Cl-]>>[C:1](=[O:2])([O-:4])[O-:3].[Cr+3:8].[C:1](=[O:2])([O-:4])[O-:3].[C:1](=[O:2])([O-:4])[O-:3].[Cr+3:8] |f:0.1.2,3.4.5.6,7.8.9.10.11|
|
Inputs


Step One
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Three
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cr+3].[Cl-].[Cl-]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cr+3].[Cl-].[Cl-]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cr+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cr+3].[Cl-].[Cl-]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were adjusted to a reaction temperature of 20° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The produced precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Cr+3].C([O-])([O-])=O.C([O-])([O-])=O.[Cr+3]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
